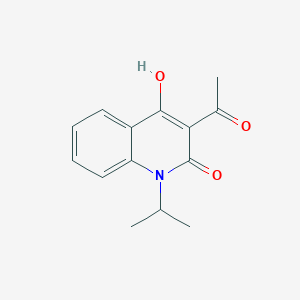

3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

描述

属性

IUPAC Name |

3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-8(2)15-11-7-5-4-6-10(11)13(17)12(9(3)16)14(15)18/h4-8,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNKIEZLTTZRLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801320550 | |

| Record name | 3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819036 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

860649-18-9 | |

| Record name | 3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone typically involves the following steps:

Starting Materials: The synthesis may start with a quinoline derivative.

Acetylation: Introduction of the acetyl group at the 3-position.

Hydroxylation: Introduction of the hydroxyl group at the 4-position.

Isopropylation: Introduction of the isopropyl group at the 1-position.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, specific solvents, and controlled reaction conditions.

化学反应分析

Condensation Reactions

The 3-acetyl group undergoes nucleophilic condensation reactions with amines, hydrazines, and hydroxylamines:

For example, reaction with hydrazine hydrate produces 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone hydrazide, confirmed by NMR:

Cyclization to Heterocycles

The hydrazide intermediate reacts with triethyl orthoformate to form 1,3,4-oxadiazole derivatives:

text**[Procedure](pplx://action/followup)**: Hydrazide (1.0 mmol) + triethyl orthoformate (12 mmol) + acetic acid → reflux at 104°C for 5 h. **[Product](pplx://action/followup)**: 1-[2-(1,3,4-oxadiazol-2-yl)ethyl]quinolin-2(1H)-one. **[Key Data](pplx://action/followup)**: - \( ^{13}C \) NMR: δ 155.4 (C=N), 163.6 (C=O) - MS: m/z 264.27 (M + Na)+ [2]

Alkaline Hydrolysis

The ester derivatives of related quinolinones undergo saponification to carboxylic acids under basic conditions:

text**[Example](pplx://action/followup)**: 3-[2-oxoquinolin-1(2H)-yl]propanoate → 3-[2-oxoquinolin-1(2H)-yl]propanoic acid **[Conditions](pplx://action/followup)**: NaOH (10 mmol) in ethanol, RT, 15 min → 91% yield [2].

Acylation and Alkylation

The 4-hydroxy group participates in Friedel–Crafts-type reactions and nucleophilic substitutions:

| Reaction | Reagent | Product |

|---|---|---|

| Friedel–Crafts | Diphenyl ether, reflux | Benzoylquinolin-4(1H)-one derivatives |

| Nucleophilic substitution | Halogenated anilines | Halogen-substituted quinolones |

Electron-withdrawing substituents on aromatic amines enhance yields (e.g., 76% for nitro-substituted derivatives) .

Mechanistic Insights

-

Steric Effects : The isopropyl group at N1 influences reaction rates by hindering nucleophilic attack at adjacent positions .

-

Electronic Effects : The 4-hydroxy group activates the quinolinone ring for electrophilic substitution, directing reactions to the C3 and C5 positions .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C without melting .

-

Solubility : Poor in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).

This compound’s versatility in forming hydrazides, oximes, and heterocycles makes it valuable for pharmaceutical and materials science applications. Future studies could explore its catalytic behavior or bioactivity modulation through targeted substitutions.

科学研究应用

Pharmaceutical Applications

1. Anticancer Activity

The compound has been identified as a potential candidate for anticancer therapies. Research indicates that derivatives of quinolinones, including 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone, exhibit significant inhibitory effects on various receptor tyrosine kinases, particularly the PDGF receptor family. These receptors are involved in cell proliferation and differentiation, making them critical targets for cancer treatment . The inhibition of these pathways can lead to reduced tumor growth and metastasis.

2. Antimicrobial Properties

Studies have shown that quinolinone derivatives possess antimicrobial activity against a range of pathogens. For instance, compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common fungal strains . This suggests potential applications in developing new antimicrobial agents.

Chemical Synthesis and Transformation

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the use of acetic anhydride in the presence of specific catalysts to facilitate the formation of the quinolinone structure . The efficiency of these synthesis methods can significantly impact the yield and purity of the final product, which is crucial for its application in pharmaceutical formulations.

Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

作用机制

The mechanism of action of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone would depend on its specific biological target. Generally, quinolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The acetyl and hydroxyl groups may play a role in binding to active sites or interacting with other molecules.

相似化合物的比较

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Substituent Effects on Bioactivity

- 1-Position Substituents: Alkyl groups (methyl, ethyl, isopropyl): Improve solubility in organic solvents and modulate metabolic stability. Ethyl and isopropyl may enhance bioavailability over methyl due to reduced polarity .

- 3-Position Functional Groups: Acetyl vs. Nitroacetyl: The acetyl group (electron-withdrawing) stabilizes enol tautomers, while nitroacetyl introduces stronger electrophilicity, enhancing reactivity with nucleophiles like amines or hydrazines . Carbonyl-linked heterocycles (pyrimidinyl, diazepinyl): Expand hydrogen-bonding networks, correlating with antimicrobial efficacy (e.g., compound 11 in showed 64% yield and activity against S. aureus).

生物活性

3-Acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone is a derivative of quinolinone, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

The chemical structure of this compound can be represented as follows:

This structure features an acetyl group and a hydroxyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl and acetyl groups enhances its binding affinity to active sites, potentially leading to inhibition or modulation of enzymatic activity.

Antioxidant Activity

Research has shown that quinolinone derivatives exhibit significant antioxidant properties. A study indicated that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cells.

Anticancer Properties

Several studies have explored the anticancer potential of quinolinone derivatives. For instance, a recent investigation demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest . The following table summarizes the IC50 values against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

Anti-inflammatory Activity

The compound has also been reported to possess anti-inflammatory properties. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Study on Anticancer Effects

In a controlled study, researchers evaluated the effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with notable effects observed at concentrations above 10 µM. The mechanism involved activation of apoptotic pathways as confirmed by increased caspase activity and DNA fragmentation assays .

Study on Antioxidant Activity

A separate study assessed the antioxidant capacity of the compound using DPPH and ABTS assays. Results showed that this compound had a DPPH scavenging activity comparable to standard antioxidants like ascorbic acid, indicating its potential as a natural antioxidant agent.

常见问题

(Basic) What are the established synthetic routes for 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone?

The compound can be synthesized via two primary routes:

- Route 1 : Cyclocondensation using sodium hydroxide and benzoyl chloride in a dichloromethane/water solvent system .

- Route 2 : Palladium-catalyzed reactions with diisopropyl azodicarboxylate in acetonitrile, requiring precise control of reaction time and temperature to optimize yield .

Methodological Note : Reaction progress should be monitored via TLC or HPLC, and purification achieved via column chromatography using silica gel.

(Advanced) How can catalytic conditions be optimized to address low yields in large-scale synthesis?

Contradictions in yield between small- and large-scale syntheses often arise from inefficient heat transfer or catalyst deactivation. Evidence suggests:

- Palladium chloride (PdCl₂) catalysts require inert atmospheres to prevent oxidation .

- Microwave-assisted synthesis (e.g., 360 W for 5 minutes) improves reaction homogeneity and reduces side products, as demonstrated in analogous quinolinone syntheses .

Resolution Strategy : Conduct kinetic studies under varying pressures and temperatures, and characterize intermediates via LC-MS to identify bottlenecks .

(Basic) What spectroscopic methods validate the structural integrity of this compound?

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., acetyl and isopropyl groups) .

- X-ray Crystallography : Resolves stereochemical ambiguities; dihedral angles between aromatic rings (e.g., 57.84° in analogs) indicate conformational stability .

- FT-IR : Hydroxy (O-H) and carbonyl (C=O) stretches between 3200–3400 cm⁻¹ and 1650–1750 cm⁻¹, respectively .

(Advanced) How do substituent modifications at the 1-isopropyl position influence sigma receptor binding affinity?

- SAR Insights : Replacement of isopropyl with bulkier alkyl groups (e.g., propyl or pentyl) reduces blood-brain barrier penetration, as shown in analogous 3,4-dihydroquinolinones .

- Experimental Design :

(Advanced) How can researchers resolve contradictions in pharmacological data across derivatives?

Discrepancies in receptor binding vs. in vivo efficacy often stem from pharmacokinetic variability.

- Approach 1 : Pre-administer sigma receptor antagonists (e.g., BMY14802) to confirm target engagement .

- Approach 2 : Perform metabolite profiling via LC-HRMS to identify active species and assess bioavailability .

(Basic) What safety protocols are critical for handling this compound?

- Hazard Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .

- Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers under nitrogen to prevent degradation .

(Advanced) What strategies improve crystallinity for X-ray diffraction studies?

- Crystallization : Slow evaporation from dichloromethane/di-isopropylether mixtures produces high-quality crystals .

- Data Collection : Resolve π-π stacking interactions (centroid distances ~3.94 Å) to refine unit cell parameters .

(Basic) How is purity assessed post-synthesis?

- HPLC : Use C18 columns with UV detection at 254 nm; purity >98% is acceptable for pharmacological studies .

- Melting Point : Compare observed mp (e.g., 165–167°C in analogs) to literature values .

(Advanced) Can computational modeling predict bioactivity?

- In Silico Tools :

(Advanced) How does solvent polarity affect tautomeric equilibria in solution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。